molecular formula C38H66O2 B3118907 Cholesteryl undecanoate CAS No. 24385-24-8

Cholesteryl undecanoate

Cat. No.: B3118907
CAS No.: 24385-24-8
M. Wt: 554.9 g/mol
InChI Key: FKKYQVGVWVTATD-HMVYLTCSSA-N
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Description

Cholesteryl undecanoate is a cholesterol ester, specifically the ester formed between cholesterol and undecanoic acid. It is a lipid molecule that plays a significant role in modulating membrane fluidity and bilayer thickness upon interacting with triacylglycerols and phospholipids . This compound is often used in research and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Cholesteryl undecanoate, like other cholesteryl esters, primarily targets Cholesteryl Ester Transfer Proteins (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) . This process is crucial in the regulation of plasma cholesterol levels .

Mode of Action

This compound interacts with CETP to mediate the transfer of cholesteryl esters among lipoproteins . This interaction plays a key role in reverse cholesterol transport (RCT), a process that involves the transfer of cholesterol from peripheral tissues back to the liver for excretion .

Biochemical Pathways

The action of this compound affects the cholesterol homeostasis pathway . Cholesterol is synthesized through the mevalonate pathway, a complex process involving the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonic acid (MVA), and squalene . This compound, as a cholesteryl ester, can interfere with the absorption of cholesterol, thus affecting this pathway .

Pharmacokinetics

The pharmacokinetics of this compound, particularly when used in long-acting formulations, is an area of active research . Studies have shown that formulations of testosterone undecanoate, a similar compound, can produce a sustained plasma concentration for up to 40 days when administered via subcutaneous injection .

Result of Action

The action of this compound results in the modulation of cholesterol levels within the body . By interfering with cholesterol absorption, it can potentially lower the levels of cholesterol in the liver and plasma . This can have various downstream effects, including potential impacts on atherosclerosis and other cholesterol-related conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation and particle size can affect its release and safety profile . Furthermore, the compound’s action may also be influenced by factors such as diet and the presence of other compounds . .

Biochemical Analysis

Biochemical Properties

Cholesteryl undecanoate, like other cholesteryl esters, is a very nonpolar species. It is a predominant lipid component of atherosclerosis plaque and low- and high-density lipoprotein (LDL and HDL) cores It interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

This compound, being a derivative of cholesterol, may influence cell function in ways similar to cholesterol. Cholesterol plays a critical role in maintaining membrane integrity and fluidity . It can also impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. As a cholesteryl ester, it may be involved in the transport of cholesterol in the body. Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins

Metabolic Pathways

This compound, as a cholesteryl ester, may be involved in the metabolic pathways of cholesterol. Cholesterol metabolism involves biosynthesis, uptake, export, and esterification

Transport and Distribution

This compound may be transported and distributed within cells and tissues in a manner similar to other cholesteryl esters. CETP plays a key role in the transport of cholesteryl esters among lipoproteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl undecanoate can be synthesized through the esterification of cholesterol with undecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of enzymatic esterification, where lipases are used as biocatalysts to achieve high yields under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized cholesteryl esters.

    Hydrolysis: Cholesterol and undecanoic acid.

    Substitution: Various cholesteryl derivatives depending on the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

    Cholesteryl oleate: Another cholesterol ester, formed with oleic acid, known for its role in lipid storage and metabolism.

    Cholesteryl palmitate: Formed with palmitic acid, it is commonly found in lipid droplets and has similar properties to cholesteryl undecanoate.

    Cholesteryl linoleate: Formed with linoleic acid, it is involved in various metabolic pathways and has distinct biological activities.

Uniqueness of this compound: this compound is unique due to its specific fatty acid component, undecanoic acid, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKYQVGVWVTATD-HMVYLTCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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